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For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for Ethyl piperidine-3-carboxylate. Designed for

researchers, scientists, and professionals in drug development, this document offers a

comprehensive resource, including detailed experimental protocols and a clear presentation of

spectral data to facilitate structural elucidation and characterization.

¹H and ¹³C NMR Spectral Data Analysis
The structural integrity of Ethyl piperidine-3-carboxylate can be thoroughly examined through

the lens of NMR spectroscopy. The following tables summarize the key quantitative data

obtained from ¹H and ¹³C NMR analyses, providing a clear and concise reference for chemical

shift assignments, signal multiplicities, and coupling constants.

Table 1: ¹H NMR Spectral Data of Ethyl piperidine-3-
carboxylate
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

4.07 Quartet (q) 6.9 2H -OCH₂CH₃

3.02
Broad Doublet

(broad d)
12.3 1H

Piperidine Ring

H

2.87 – 2.70 Multiplet (m) - 2H
Piperidine Ring

H

2.58
Broad Triplet

(broad t)
11.2 1H

Piperidine Ring

H

2.44 – 2.34
Broad Multiplet

(broad m)
- 1H

Piperidine Ring

H

1.98 – 1.88
Broad Multiplet

(broad m)
- 1H

Piperidine Ring

H

1.70 – 1.56 Multiplet (m) - 2H
Piperidine Ring

H

1.48 – 1.35 Multiplet (m) - 1H
Piperidine Ring

H

1.19 Triplet (t) 7.1 3H -OCH₂CH₃

Note: Data sourced from a 400 MHz spectrum in CDCl₃.[1]

Table 2: ¹³C NMR Spectral Data of Ethyl piperidine-3-
carboxylate
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Chemical Shift (δ) ppm Assignment

174.26 C=O

60.59 -OCH₂CH₃

47.37 Piperidine Ring C

45.57 Piperidine Ring C

41.52 Piperidine Ring C

26.85 Piperidine Ring C

24.67 Piperidine Ring C

13.96 -OCH₂CH₃

Note: Data sourced from a 101 MHz spectrum in CDCl₃.[1]

Experimental Protocols
The acquisition of high-quality NMR data is fundamental to accurate structural analysis. The

following section outlines a standard experimental protocol for obtaining the ¹H and ¹³C NMR

spectra of Ethyl piperidine-3-carboxylate.

NMR Spectroscopy
A solution of Ethyl piperidine-3-carboxylate was prepared by dissolving the sample in

deuterated chloroform (CDCl₃). The spectra were recorded on a 400 MHz NMR spectrometer

for ¹H NMR and a 101 MHz spectrometer for ¹³C NMR.[1] Chemical shifts are reported in parts

per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The data was

processed using standard Fourier transform techniques.

The workflow for a typical NMR experiment is outlined in the diagram below.
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Figure 1: A generalized workflow for an NMR experiment.
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Structural and Spectral Correlations
The chemical structure of Ethyl piperidine-3-carboxylate directly influences its NMR spectra.

The electron-withdrawing nature of the ester group and the nitrogen atom within the piperidine

ring results in characteristic chemical shifts for adjacent protons and carbons. The diagram

below illustrates the logical relationship between the molecular structure and the observed

NMR signals.

Chemical Structure of Ethyl piperidine-3-carboxylate

1H NMR Signals 13C NMR Signals

C=O

O-CH2-CH3

Piperidine Ring

δ 4.07 (q) δ 1.19 (t) δ 1.35-3.02 (m) δ 174.26 δ 60.59 δ 13.96 δ 24.67-47.37

Click to download full resolution via product page

Figure 2: Correlation between the molecular structure and its NMR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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